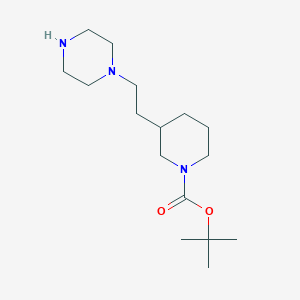
Tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate
描述
Tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a piperazine-substituted ethyl chain at the 3-position. Its molecular formula is C₁₆H₂₉N₃O₂ (calculated from structural analysis), with a molecular weight of 299.43 g/mol . This compound is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) receptors due to the piperazine moiety’s affinity for aminergic GPCRs . Its dihydrochloride salt form (CAS: 178311-48-3) enhances solubility for in vitro assays .
属性
分子式 |
C16H31N3O2 |
|---|---|
分子量 |
297.44 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-piperazin-1-ylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-9-4-5-14(13-19)6-10-18-11-7-17-8-12-18/h14,17H,4-13H2,1-3H3 |
InChI 键 |
HJHGVLLRPKAYAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCN2CCNCC2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine and piperazine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperidine, piperazine, tert-butyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Piperidine and piperazine are first dissolved in an appropriate solvent, such as dichloromethane. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is allowed to proceed for several hours, after which the product is isolated and purified using standard techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is typically purified using techniques such as crystallization or distillation to achieve the desired purity.
化学反应分析
Types of Reactions
Tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often conducted in polar solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new ester or amide derivatives.
科学研究应用
Tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 3-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of piperidine and piperazine rings allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
相似化合物的比较
tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (CAS: 1185064-24-7)
- Molecular Formula : C₁₆H₂₉N₃O₂
- Molecular Weight : 299.43 g/mol
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS: 178311-48-3)
tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate (CAS: MFCD18311884)
- Molecular Formula: C₁₉H₂₆F₃NO₃
- Molecular Weight : 373.41 g/mol
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


